![molecular formula C21H18Cl2 B14412871 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) CAS No. 85711-86-0](/img/structure/B14412871.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is an organic compound with a complex structure It consists of a 3-methyl-1,2-phenylene core, which is bis(methylene) linked to two 2-chlorobenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) typically involves the reaction of 3-methyl-1,2-phenylenedimethanol with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Products where chlorine atoms are replaced by other functional groups.
科学研究应用
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,4-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,2-Phenylenebis(methylene)]bis(2-chlorobenzene)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets compared to its analogs.
属性
CAS 编号 |
85711-86-0 |
|---|---|
分子式 |
C21H18Cl2 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
1,2-bis[(2-chlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C21H18Cl2/c1-15-7-6-10-16(13-17-8-2-4-11-20(17)22)19(15)14-18-9-3-5-12-21(18)23/h2-12H,13-14H2,1H3 |
InChI 键 |
QREVVXJBJYNMAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
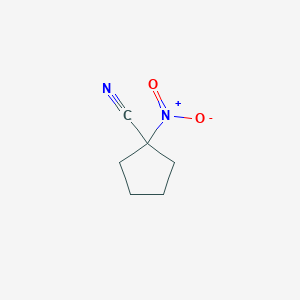
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
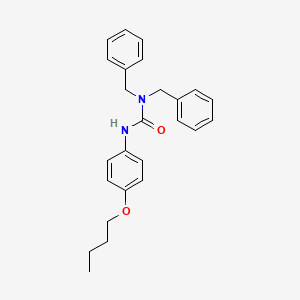
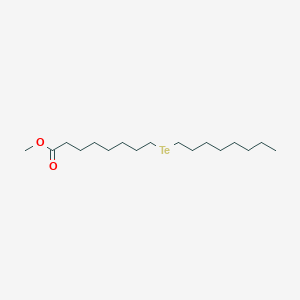
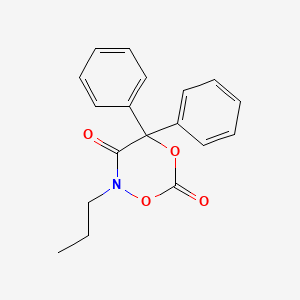
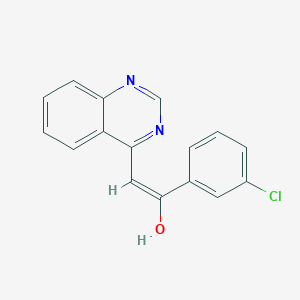

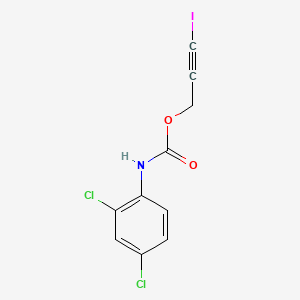
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
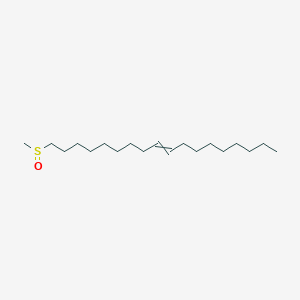
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
